While 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, also known as Vanillin Propylene Glycol Acetal (VPGA), has a CAS number (68527-74-2) and entries in scientific databases like PubChem [], there is limited information currently available on its specific applications in scientific research.
This doesn't necessarily mean VPGA has no scientific research applications, but it suggests that such applications are not widely explored or documented at this time.
Given the structural similarity of VPGA to vanillin, a well-known flavoring agent, some potential areas of scientific research for VPGA could involve:
2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol is an organic compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol. It belongs to the class of phenolic compounds and features a methoxy group attached to a phenolic ring, along with a dioxolane substituent. This compound exhibits a complex structure that contributes to its unique chemical properties and potential applications in various fields, particularly in flavor and fragrance industries .
These reactions can be harnessed for synthetic applications or modifications in pharmaceutical chemistry.
The synthesis of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol can be achieved through several methods, including:
These methods allow for the fine-tuning of the compound's properties based on the specific reaction conditions employed .
2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol has notable applications primarily in the flavor and fragrance industry due to its pleasant aromatic profile. It is utilized as a flavoring agent that imparts vanilla-like notes to food products. Additionally, its antioxidant properties may find applications in cosmetic formulations aimed at skin protection against oxidative damage .
Several compounds share structural similarities with 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol. Below is a comparison highlighting their uniqueness:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | 0.98 | Contains an ethoxy group instead of a methoxy group |
| 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane | 0.91 | Lacks the hydroxyl group characteristic of phenols |
| (2R,4S)-2,4-Bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane | 0.89 | Features multiple methoxy groups on different phenolic rings |
| 5-(1,3-Dioxolan-2-yl)-3-methoxybenzene-1,2-diol | 0.88 | Contains additional hydroxyl groups enhancing polarity |
The uniqueness of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol lies in its specific combination of functional groups that confer distinct flavoring properties and potential biological activities not fully replicated by these similar compounds .
The synthesis of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, commonly known as vanillin propylene glycol acetal, traces its origins to classical acetal formation methodologies developed in the late 19th and early 20th centuries [1]. The compound represents a protected form of vanillin, where the aldehyde functionality is converted to a cyclic acetal through reaction with propylene glycol [2] [3].
Historical synthetic approaches to this compound were primarily based on the fundamental acetal formation reaction discovered by Fischer and developed through subsequent research [4]. The earliest methods involved the direct condensation of vanillin with propylene glycol under acidic conditions, utilizing traditional acid catalysts such as hydrochloric acid or sulfuric acid [1]. These pioneering synthetic routes typically required extended reaction times of 24 to 48 hours and operated under reflux conditions to facilitate water removal [5].
The historical two-step process for vanillin derivatives, originally employed in the 19th century, involved the transformation of eugenol through isomerization under alkaline conditions followed by oxidative carbon-carbon cleavage [6]. This methodology provided the foundation for understanding the structural modifications that could be applied to phenolic aldehydes, including the development of acetal protection strategies [6]. The classical approach utilized permanganate or nitrobenzene as oxidizing agents, establishing precedents for the chemical manipulation of vanillin-based compounds [7].
Early industrial implementations of these synthetic routes faced significant challenges related to product purification and yield optimization [8]. The historical methods typically achieved yields ranging from 60 to 75 percent, with significant losses attributed to side reactions and incomplete conversion [5]. These limitations drove the development of more sophisticated catalytic systems and process improvements that characterize modern synthetic approaches [9].
Contemporary synthesis of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol employs advanced catalytic systems that offer superior selectivity, efficiency, and environmental compatibility compared to historical methods [10] [11]. Modern approaches have embraced the use of heterogeneous catalysts, Lewis acids, and specialized organometallic complexes to achieve enhanced reaction control and product quality [12] [10].
Titanium tetrachloride-mediated synthesis represents one of the most significant advances in modern acetal formation chemistry [13] [14]. This approach utilizes titanium tetrachloride as a Lewis acid catalyst operating at low temperatures ranging from negative 78 degrees Celsius to 0 degrees Celsius [13]. The titanium-catalyzed process demonstrates exceptional regioselectivity, with the ability to control the stereochemical outcome of dioxolane ring formation through careful temperature management [13]. Research has shown that titanium tetrachloride complexation occurs preferentially at specific oxygen positions within the dioxolane ring, leading to controlled ring-opening and cyclization reactions [13].
Phosphoric acid catalyzed routes have emerged as particularly effective methodologies for industrial-scale synthesis [9]. The composite catalyst system comprising phosphoric acid and acetic anhydride operates under mild conditions at temperatures between 35 and 45 degrees Celsius [9]. This catalytic approach achieves remarkable yields of 99.1 percent with reaction times of approximately 24 hours [9]. The phosphoric acid system demonstrates excellent functional group tolerance and can accommodate various substitution patterns on the phenolic substrate [9].
Cobaloxime-catalyzed processes represent a notable advancement in transition metal catalysis for acetal formation [10]. The catalytic system employs cobalt nitrate in combination with dimethylglyoxime ligands, operating under solvent-free conditions at 70 degrees Celsius [10]. This methodology achieves conversion rates of 95.3 percent within one hour, with turnover frequencies reaching 953 per hour [10]. The in situ generation of planar tetracoordinate cobaloxime complexes is responsible for the exceptional catalytic performance observed in this system [10].
Molecular sieves technology has revolutionized modern acetal synthesis through the implementation of dual-function catalytic systems [15]. Proton-exchanged molecular sieves such as Zeolon 500, AW 500, and mordenite provide both catalytic activity and water adsorption capability [15]. The outer surface of these molecular sieves catalyzes acetal formation while the inner surface selectively adsorbs water formed during the reaction [15]. This approach enables quantitative conversions within minutes using molecular sieves types KA and CaA [15].
Solvent selection plays a critical role in determining the efficiency, selectivity, and overall success of acetal formation reactions leading to 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol [16] [17]. The choice of reaction medium significantly influences reaction kinetics, equilibrium position, and product stability through various physicochemical interactions [16].
| Solvent | Polarity Index | Effect on Reaction Rate | Acetal Stability | Water Solubility |
|---|---|---|---|---|
| Toluene | 2.4 | High | Excellent | Immiscible |
| Benzene | 2.7 | High | Excellent | Immiscible |
| Dichloromethane | 3.1 | Medium | Good | Immiscible |
| Hexane | 0.1 | Low | Good | Immiscible |
| Water | 10.2 | Variable | Poor | Miscible |
| Methanol | 5.1 | Medium | Fair | Miscible |
| Ethanol | 4.3 | Medium | Fair | Miscible |
| Acetone | 5.1 | Medium | Fair | Miscible |
Nonpolar aromatic solvents such as toluene and benzene demonstrate superior performance in acetal formation reactions [16]. These solvents provide optimal conditions for water removal through azeotropic distillation while maintaining excellent acetal stability [18]. The immiscible nature of these solvents with water facilitates effective phase separation and drives the equilibrium toward acetal formation [18]. Research indicates that toluene achieves complete phenol conversion at 250 degrees Celsius, making it particularly suitable for industrial applications [16].
Polar aprotic solvents exhibit variable effects on acetal formation depending on their specific properties and interactions with reactants [17]. Dichloromethane serves as an effective medium for titanium tetrachloride-catalyzed reactions, providing adequate solvation for both organic substrates and Lewis acid catalysts [19]. The moderate polarity of dichloromethane enables efficient dissolution of reactants while maintaining compatibility with sensitive catalytic systems [19].
Protic solvents generally present challenges in acetal formation due to their ability to participate in competing reactions [16]. Alcoholic solvents such as methanol and ethanol can interfere with acetal formation through nucleophilic attack on intermediate carbocation species [17]. However, controlled use of alcoholic solvents under specific conditions can be beneficial for certain synthetic transformations, particularly when precise stoichiometric control is required [17].
The phenomenon of hydrogen bond donor-hydrogen bond acceptor interactions significantly influences solvent effects in acetal chemistry [16]. Solvents exhibiting strong hydrogen bonding capabilities tend to stabilize intermediate species but may also compete with intramolecular cyclization processes [16]. Research demonstrates that conversion efficiency decreases with increasing polarity and polarizability parameters in hydrogen bond donor-acceptor solvent systems [16].
Industrial-scale production of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol requires comprehensive process optimization to achieve economic viability while maintaining product quality standards [20] [21]. Modern industrial processes emphasize continuous operation, energy efficiency, and waste minimization through advanced reactor design and process integration [20].
| Method | Catalyst System | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Solvent |
|---|---|---|---|---|---|---|
| Acid-Catalyzed Acetal Formation | p-Toluenesulfonic acid (5%) | 80-100 | Atmospheric | 20 hours | 98 | Toluene |
| Titanium Chloride Mediated Synthesis | TiCl₄ at -78°C to 0°C | -78 to 0 | Atmospheric | 1-5 hours | 65-77 | Dichloromethane |
| Phosphoric Acid Catalyzed Route | H₃PO₄/Acetic anhydride composite | 35-45 | Atmospheric | 24 hours | 99.1 | Solvent-free |
| Cobaloxime Catalyzed Process | Co(NO₃)₂ + Dimethylglyoxime | 70 | 5 kPa | 1 hour | 95.3 | Solvent-free |
| Molecular Sieves Method | Proton-exchanged zeolites | 0-25 | Atmospheric | Few minutes | 90+ | Various |
| Industrial Continuous Process | Concentrated H₂SO₄ (5%) | 130-200 | 188-825 mmHg | Continuous | 90 | Benzene/Toluene |
Continuous reactor technology represents the cornerstone of modern industrial acetal production [21]. The implementation of reactive distillation columns enables simultaneous reaction and separation, significantly improving process efficiency and reducing capital investment requirements [21]. These systems operate with ethylene glycol and formaldehyde feeds, maintaining optimal temperature and pressure conditions to maximize dioxolane formation while minimizing byproduct generation [21].
Process intensification strategies focus on reducing energy consumption and improving mass transfer characteristics [20]. The integration of heat recovery systems and optimized distillation sequences enables substantial reductions in energy requirements compared to traditional batch processes [20]. Advanced process control systems monitor critical parameters such as temperature, pressure, composition, and flow rates to maintain optimal operating conditions [20].
Water management represents a critical aspect of industrial acetal production optimization [21]. The implementation of phase separation devices and specialized dewatering columns enables efficient removal of reaction water without significant product losses [21]. Modern processes achieve water concentrations below 50 parts per million in final products through advanced separation techniques [21].
Catalyst recovery and recycling systems contribute significantly to process economics and environmental sustainability [11]. Immobilized catalyst technologies enable continuous operation with minimal catalyst makeup requirements [11]. Research has demonstrated successful immobilization of ruthenium and cobalt catalysts on various supports, achieving sustained catalytic activity over extended operating periods [11].
The purification and isolation of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol requires sophisticated separation techniques to achieve the high purity standards demanded by commercial applications [8] [22]. Modern purification methodologies employ multiple complementary approaches to remove impurities while preserving product integrity [19].
| Technique | Operating Conditions | Purity Achieved (%) | Water Content (ppm) | Application Scale |
|---|---|---|---|---|
| Fractional Distillation | 150-152°C at 0.2 kPa | 99.1 | <100 | Laboratory/Industrial |
| Column Chromatography | Silica gel, hexane/ethyl acetate | >97 | <200 | Laboratory |
| Recrystallization | Ethanol or ethyl acetate | 95-98 | <500 | Laboratory |
| Dean-Stark Water Removal | 160°C with benzene | 90+ | <50 | Laboratory/Industrial |
| Ion Exchange Treatment | 50-100°C with acidic resin | 95+ | <100 | Industrial |
| Molecular Distillation | Reduced pressure | 99+ | <50 | Industrial |
Fractional distillation remains the primary purification method for industrial-scale production [9] [20]. The technique operates under reduced pressure conditions at temperatures between 150 and 152 degrees Celsius at 0.2 kilopascals [9]. This approach achieves purities of 99.1 percent while maintaining water content below 100 parts per million [9]. The distillation process requires careful temperature control to prevent thermal decomposition of the acetal functionality [20].
Column chromatography provides exceptional purification capabilities for laboratory-scale applications . Silica gel stationary phases with hexane-ethyl acetate eluent systems enable effective separation of the target compound from structurally related impurities . This technique consistently achieves purities exceeding 97 percent, making it invaluable for analytical and research applications . The gradient elution approach allows for fine-tuning of separation selectivity based on specific impurity profiles .
Recrystallization techniques offer an alternative purification approach particularly suited for compounds exhibiting favorable crystallization behavior [19]. The use of ethanol or ethyl acetate as recrystallization solvents enables effective removal of colored impurities and low-molecular-weight contaminants [19]. Recrystallization typically achieves purities in the range of 95 to 98 percent, with the specific purity depending on the number of recrystallization cycles employed [19].
Dean-Stark water removal represents a critical purification step for acetal compounds [18]. The technique employs benzene as an azeotroping agent at 160 degrees Celsius to achieve water contents below 50 parts per million [18]. The Dean-Stark apparatus enables continuous water removal while returning the organic solvent to the reaction mixture, ensuring efficient dehydration without product losses [18].
Ion exchange treatment provides an effective method for removing ionic impurities and residual catalyst species [8]. Acidic ion exchange resins operating at temperatures between 50 and 100 degrees Celsius achieve purities exceeding 95 percent while reducing water content to below 100 parts per million [8]. This technique is particularly valuable for removing metal catalyst residues that could affect product stability or performance [8].
2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol exhibits distinct thermal transition characteristics that reflect its molecular structure and intermolecular interactions. The compound demonstrates a predicted normal boiling point of 333.1 ± 42.0°C at standard atmospheric pressure [1] [2]. This relatively high boiling point is attributed to the presence of the phenolic hydroxyl group, which facilitates hydrogen bonding interactions, and the methoxy substituent that contributes to the overall molecular polarity [1].
The melting point characteristics are predicted to occur at approximately 446.42 K (173.3°C) based on Joback method calculations [1]. This melting point reflects the compound's ability to form ordered crystalline structures through intermolecular hydrogen bonding between phenolic groups and van der Waals interactions involving the dioxolane ring system [1]. The substantial difference between melting and boiling points (approximately 160°C) indicates a relatively wide liquid range, which is advantageous for various applications requiring thermal processing.
Critical temperature calculations suggest a value of 888.93 K (615.8°C), with a corresponding critical pressure of 3472.45 kPa [1]. These critical parameters indicate that the compound requires substantial thermal energy to overcome intermolecular forces, consistent with its phenolic structure and the presence of multiple oxygen-containing functional groups that facilitate dipole-dipole interactions.
| Thermal Parameter | Value | Method |
|---|---|---|
| Normal Boiling Point | 333.1 ± 42.0°C | Joback Prediction |
| Predicted Melting Point | 173.3°C (446.42 K) | Joback Calculation |
| Critical Temperature | 615.8°C (888.93 K) | Joback Method |
| Critical Pressure | 3472.45 kPa | Theoretical Calculation |
The solubility characteristics of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol demonstrate a distinct preference for polar organic solvents over aqueous systems. The compound exhibits complete insolubility in water [3] [4], which is attributed to its predominantly hydrophobic character despite the presence of the phenolic hydroxyl group. The dioxolane ring and methoxy substituent contribute significantly to the compound's lipophilic nature, reducing its affinity for aqueous environments.
Ethanol solubility is reported as excellent [3], making ethanol the preferred solvent for dissolution and formulation applications. This enhanced solubility in ethanol results from favorable hydrogen bonding interactions between the phenolic hydroxyl group and ethanol molecules, combined with compatible polarity characteristics that facilitate miscibility [3] [5].
The compound demonstrates limited solubility in chloroform and methanol, described as "slightly soluble" in both solvents [5] [6]. This moderate solubility reflects the balance between the compound's polar functional groups (phenolic OH and methoxy groups) and the solvent polarity. The dioxolane ring system contributes to steric hindrance that may limit optimal solvent-solute interactions in these media.
Triacetin compatibility has been specifically documented, with the compound showing good solubility in this glyceryl triacetate solvent [3] [4]. This compatibility is particularly relevant for flavoring applications, where triacetin serves as a common carrier solvent. The solubility in triacetin is attributed to favorable interactions between the ester functionalities of triacetin and the polar groups of the phenolic compound.
| Solvent System | Solubility | Mechanism |
|---|---|---|
| Water | Insoluble | Hydrophobic exclusion |
| Ethanol | Excellent | Hydrogen bonding, polarity matching |
| Chloroform | Slightly soluble | Limited polarity compatibility |
| Methanol | Slightly soluble | Moderate hydrogen bonding |
| Triacetin | Good | Ester-phenol interactions |
| Fats/Oils | Insoluble | Lipophobic behavior |
The thermal stability of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol is governed by the inherent stability of its functional groups and the potential decomposition pathways available under elevated temperature conditions. Thermal stability is maintained up to approximately 250-300°C, beyond which significant decomposition reactions begin to occur [7] [8].
The primary decomposition pathway involves the hydrolysis of the acetal linkage in the dioxolane ring system. Under thermal stress, the acetal bond becomes susceptible to cleavage, potentially regenerating the parent vanillin molecule and propylene glycol fragments [7] [8]. This decomposition mechanism is consistent with the general thermal behavior of acetals, which typically undergo hydrolysis or thermolysis at elevated temperatures.
Acetal stability studies indicate that the compound maintains structural integrity under normal storage and handling conditions. However, exposure to temperatures above 200°C results in progressive degradation, with the half-life of the acetal bond decreasing significantly as temperature increases [8]. Research on similar vanillin acetal compounds demonstrates that decomposition rates follow first-order kinetics, with activation energies typically ranging from 80-120 kJ/mol.
The storage recommendations specify maintenance at 2-8°C in sealed, dry conditions [9] [10] to prevent premature decomposition and maintain product stability. This low-temperature storage requirement reflects the compound's sensitivity to both thermal and hydrolytic degradation pathways.
Flash point measurements indicate a value of 155.3 ± 27.9°C [2], establishing important safety parameters for industrial handling and processing. This relatively high flash point suggests that the compound presents minimal fire hazard under normal ambient conditions but requires appropriate precautions during high-temperature processing operations.
| Stability Parameter | Value/Condition | Significance |
|---|---|---|
| Thermal Stability Range | Up to 250-300°C | Safe processing window |
| Primary Decomposition | Acetal bond cleavage | Predictable degradation pathway |
| Storage Temperature | 2-8°C, sealed, dry | Optimal preservation conditions |
| Flash Point | 155.3 ± 27.9°C | Fire safety considerations |
| Decomposition Kinetics | First-order process | Predictable degradation rates |
The acid-base characteristics of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol are dominated by the presence of the phenolic hydroxyl group, which serves as the primary ionizable functionality within the molecular structure. Predictive calculations estimate a pKa value of 9.80 ± 0.35 [6] [11], classifying this compound as a weak acid with ionization behavior typical of substituted phenols.
The electron-donating effects of the methoxy substituent at the ortho position relative to the hydroxyl group contribute to a slight increase in pKa compared to unsubstituted phenol (pKa ≈ 9.95). This elevation results from increased electron density on the aromatic ring, which stabilizes the protonated form and makes deprotonation less favorable [6]. The dioxolane substituent, being positioned meta to the hydroxyl group, exerts minimal electronic influence on the acidity of the phenolic proton.
Ionization equilibrium studies indicate that at physiological pH (7.4), approximately 99.6% of the compound exists in the protonated, neutral form [6]. This high degree of protonation at biological pH suggests limited ionization under physiological conditions, which influences the compound's bioavailability and interaction with biological systems.
The acid-base behavior demonstrates typical phenolic characteristics, with the compound acting as a proton donor in the presence of strong bases. The ionization process involves the formation of a phenoxide anion stabilized by resonance delocalization throughout the aromatic ring system. The methoxy group provides additional resonance stabilization through its electron-donating mesomeric effect.
Buffer capacity calculations suggest that the compound exhibits minimal buffering ability in aqueous systems due to its low water solubility and relatively high pKa value. However, in organic solvent systems where solubility is enhanced, the phenolic group can participate in acid-base equilibria relevant to organic synthesis and formulation chemistry.
| Acid-Base Parameter | Value | Interpretation |
|---|---|---|
| Predicted pKa | 9.80 ± 0.35 | Weak acid classification |
| Ionization at pH 7.4 | ~0.4% ionized | Predominantly neutral |
| Electronic Effects | Methoxy: +I, +M | Increased pKa |
| Resonance Stabilization | Phenoxide formation | Moderate acid strength |
| Buffer Range | pH 8.8-10.8 | Limited buffering capacity |
The surface activity of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol reflects its amphiphilic molecular structure, which combines hydrophilic functional groups (phenolic hydroxyl and methoxy groups) with hydrophobic regions (aromatic ring and dioxolane structure). Estimated surface tension measurements indicate a value of 42.7 ± 3.0 dyne/cm [12], suggesting moderate surface activity compared to conventional surfactants.
The intermolecular interaction profile is dominated by hydrogen bonding capabilities arising from the phenolic hydroxyl group. This functional group can serve as both a hydrogen bond donor and acceptor, facilitating the formation of dimeric and oligomeric structures in the condensed phase [13]. The methoxy oxygen atom provides additional hydrogen bond acceptor sites, contributing to the overall intermolecular binding energy.
Van der Waals interactions play a significant role in determining the compound's physical properties and phase behavior. The London dispersion forces between aromatic rings and dioxolane structures contribute to intermolecular attraction, while the dipole-dipole interactions between polar functional groups provide additional stabilization energy [13]. The estimated polarizability of 21.70 ± 0.5 × 10⁻²⁴ cm³ [12] indicates moderate electronic polarization capability.
Crystal packing analysis of related dioxolane-containing phenolic compounds reveals that hydrogen bonding patterns significantly influence solid-state structures [13]. The phenolic groups typically form chain-like hydrogen bonding networks, while the dioxolane rings participate in weaker C-H···O interactions that contribute to overall crystal stability.
The refractive index of 1.529 ± 0.02 [12] reflects the compound's optical properties and electronic polarization characteristics. This value is consistent with aromatic compounds containing electron-rich functional groups and suggests moderate optical density suitable for various applications.
Surface tension reduction capabilities position this compound as a potential mild surfactant in specialized applications. While not approaching the performance of dedicated surfactants, the compound's ability to reduce surface tension makes it suitable for applications requiring modest surface activity combined with specific chemical functionalities.
| Surface/Interaction Property | Value | Molecular Origin |
|---|---|---|
| Surface Tension | 42.7 ± 3.0 dyne/cm | Moderate amphiphilicity |
| Hydrogen Bonding | Strong donor/acceptor | Phenolic OH, methoxy O |
| Polarizability | 21.70 ± 0.5 × 10⁻²⁴ cm³ | Electronic delocalization |
| Refractive Index | 1.529 ± 0.02 | Aromatic π-electron system |
| Dipole Interactions | Moderate strength | Polar functional groups |
| Van der Waals Forces | Significant contribution | Aromatic and aliphatic regions |